molecular formula C23H25N3O3S B12575835 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide

Cat. No.: B12575835
M. Wt: 423.5 g/mol
InChI Key: NLAPWBQFNLLFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide, a similar approach can be employed, where 2-aminophenol is reacted with appropriate starting materials under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of efficient catalytic systems, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, to enhance the yield and selectivity of the desired product . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]anilino)-N-cyclohexylacetamide

InChI

InChI=1S/C23H25N3O3S/c27-21(24-17-9-3-1-4-10-17)15-26(18-11-5-2-6-12-18)22(28)16-30-23-25-19-13-7-8-14-20(19)29-23/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,24,27)

InChI Key

NLAPWBQFNLLFHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.